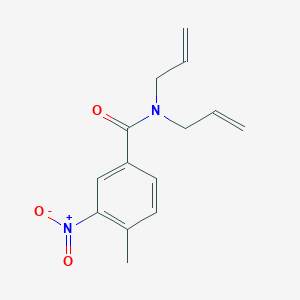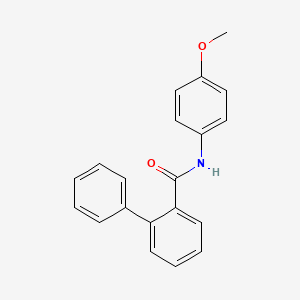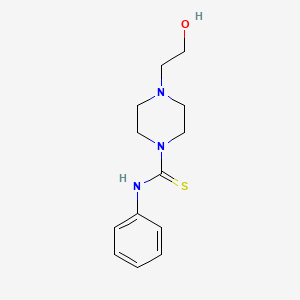![molecular formula C17H17N3O4 B5729050 N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide, commonly known as NIPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of benzamides and has a molecular weight of 326.33 g/mol.
Mechanism of Action
The mechanism of action of NIPB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. NIPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer properties, and NIPB is believed to act by inhibiting HDAC activity.
Biochemical and Physiological Effects:
NIPB has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NIPB has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. NIPB has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
NIPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined structure, which makes it easy to synthesize and purify. NIPB has been extensively studied, and its biological activity has been well characterized. However, NIPB also has some limitations. It is a relatively complex molecule that requires careful optimization of reaction conditions to achieve high yield and purity. It is also a toxic compound that requires careful handling and disposal.
Future Directions
There are several future directions for research on NIPB. One direction is to study its potential applications in combination with other anticancer drugs. NIPB has been shown to enhance the activity of certain anticancer drugs, and further studies are needed to determine the optimal combination and dosage. Another direction is to study the role of NIPB in epigenetic regulation. NIPB has been shown to inhibit HDAC activity, and further studies are needed to determine its effects on gene expression and chromatin structure. Finally, NIPB can be used as a chemical probe to study the role of certain enzymes in disease and to develop new therapeutic agents.
Synthesis Methods
NIPB can be synthesized by reacting 4-nitrobenzoic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then coupled with 2-aminobenzamide to obtain NIPB. The synthesis of NIPB is a multistep process that requires careful optimization of reaction conditions to achieve high yield and purity.
Scientific Research Applications
NIPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. NIPB has been tested against various cancer cell lines and has exhibited potent cytotoxic activity. It has also been shown to inhibit the growth of several fungal and bacterial strains. NIPB has been used as a chemical probe to study the role of certain enzymes in cancer and other diseases.
properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)18-17(22)14-5-3-4-6-15(14)19-16(21)12-7-9-13(10-8-12)20(23)24/h3-11H,1-2H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQOOIRXJLKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-nitrophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
